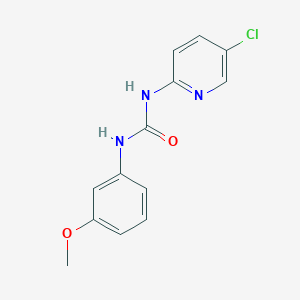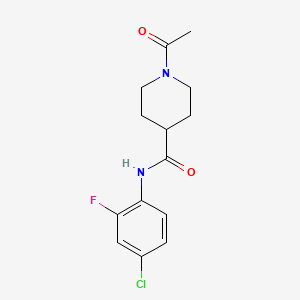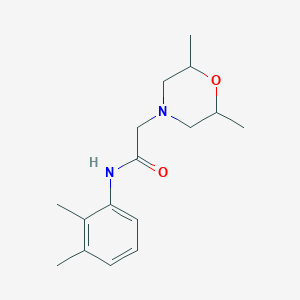![molecular formula C15H18F3NO4 B5300963 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5300963.png)
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used for scientific research purposes since then. TFMPP is a highly potent compound that has been found to have several biochemical and physiological effects.
科学的研究の応用
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has been used as a research tool to study the effects of serotonin receptor agonists on the central nervous system. It has been found to have a high affinity for the serotonin 5-HT2 receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been used to investigate the role of the 5-HT2 receptor in various physiological and pathological conditions, such as anxiety, depression, and schizophrenia.
作用機序
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine acts as a partial agonist of the serotonin 5-HT2 receptor, which leads to the activation of intracellular signaling pathways. The activation of these pathways results in the release of various neurotransmitters and neuromodulators, such as dopamine, norepinephrine, and acetylcholine. This compound also inhibits the reuptake of serotonin, which leads to an increase in the extracellular concentration of serotonin.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including increased locomotor activity, hyperthermia, and altered perception. This compound has also been found to have anxiogenic effects, which means that it induces anxiety-like behavior in animal models. This compound has been shown to increase the release of corticosterone, a stress hormone, which may contribute to its anxiogenic effects.
実験室実験の利点と制限
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has several advantages as a research tool. It is highly potent and selective for the serotonin 5-HT2 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound has several limitations as well. It has been found to have a short half-life, which makes it difficult to study its long-term effects. This compound also has a narrow therapeutic window, which means that it can have toxic effects at high doses.
将来の方向性
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has several potential future directions for research. One area of research is to study the effects of this compound on other serotonin receptors, such as the 5-HT1 receptor. Another area of research is to study the long-term effects of this compound on the central nervous system. Additionally, this compound can be used as a starting point for the development of new compounds with improved pharmacological properties.
合成法
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine is synthesized by the reaction of 2,3-dimethoxybenzaldehyde with trifluoroacetic anhydride, followed by the addition of morpholine in the presence of a catalyst. The resulting product is then purified by recrystallization. The purity of the synthesized this compound is verified by analytical techniques such as NMR spectroscopy and HPLC.
特性
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1-[2-(trifluoromethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-21-11-5-3-4-10(14(11)22-2)8-13(20)19-6-7-23-12(9-19)15(16,17)18/h3-5,12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDQLLBUKYQYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5300889.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5300891.png)
![(3S*,5R*)-1-[3-(methylthio)propyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300909.png)
![3-(2,4-dimethylphenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5300916.png)
![1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5300922.png)
![(4R)-4-(4-{[(ethoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N,N-diethyl-L-prolinamide hydrochloride](/img/structure/B5300927.png)


![4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5300944.png)
![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5300961.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide](/img/structure/B5300986.png)